4-Bromo-3-chlorobenzo[d]isoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-chloro-1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO/c8-4-2-1-3-5-6(4)7(9)10-11-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJQRRNRMOCGKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=NO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857076 | |
| Record name | 4-Bromo-3-chloro-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260751-76-5 | |
| Record name | 4-Bromo-3-chloro-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Current Research Landscape Pertaining to 4 Bromo 3 Chlorobenzo D Isoxazole
Identification of Research Gaps in the Existing Literature
A comprehensive search of prominent chemical and life science databases yields no peer-reviewed studies focused on the synthesis, characterization, or biological evaluation of this compound. While commercial vendors list the compound, indicating its potential synthesis, the academic literature remains silent. americanelements.com This represents a critical knowledge gap. The absence of data means that its fundamental chemical properties, spectroscopic data, and potential therapeutic applications are entirely unknown.
The existing literature is rich with studies on other halogenated benzo[d]isoxazole derivatives. For instance, research on related compounds has demonstrated that the position and nature of halogen substituents can drastically influence biological outcomes. nih.gov However, the specific combination of bromine at the 4-position and chlorine at the 3-position has not been explored, leaving a void in the structure-activity relationship (SAR) understanding of this class of compounds.
Rationale for Comprehensive Academic Investigation of this Compound
The rationale for a detailed investigation of this compound is multifaceted and compelling.
Novelty and Intellectual Property: The lack of existing research presents an opportunity for novel discoveries and the potential for new intellectual property.
Expansion of Chemical Space: The synthesis and characterization of this compound would expand the known chemical space of halogenated benzo[d]isoxazoles, providing a new tool for chemical biologists and medicinal chemists.
Potential for Unique Biological Activity: The specific electronic and steric effects of the 4-bromo and 3-chloro substitutions could lead to unique interactions with biological targets. Isoxazole-containing compounds have shown a broad range of activities, including as enzyme inhibitors and receptor modulators. sphinxsai.comnih.gov A systematic study would be necessary to uncover any such potential.
Contribution to Structure-Activity Relationship (SAR) Studies: Data on this compound would be invaluable for building more comprehensive SAR models for this class of compounds. Understanding how this specific substitution pattern affects activity compared to other halogenated analogues would allow for more rational design of future drug candidates.
Scope and Objectives of the Academic Review
Given the identified research gap, a future academic investigation of this compound should be structured with the following scope and objectives:
Scope: The investigation will focus on the synthesis, full physicochemical and spectroscopic characterization, and initial biological screening of this compound.
Objectives:
Develop and optimize a synthetic route to produce this compound in high purity and yield. This would likely involve multi-step synthesis starting from commercially available precursors.
Conduct comprehensive characterization of the synthesized compound using modern analytical techniques.
Perform an initial biological screening to identify any potential therapeutic activities.
Publish the findings in a peer-reviewed journal to fill the existing knowledge gap and provide a foundation for future research.
The table below outlines the proposed areas of investigation for this novel compound.
| Area of Investigation | Techniques and Methods | Rationale |
| Synthesis | Multi-step organic synthesis, purification by chromatography and recrystallization. | To obtain a pure sample of the target compound for analysis. |
| Structural Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry, FT-IR Spectroscopy. | To confirm the chemical structure and purity of the synthesized compound. |
| Physicochemical Properties | Melting point, solubility studies, X-ray crystallography (if suitable crystals can be obtained). | To determine the fundamental physical properties of the compound. |
| Initial Biological Screening | In vitro assays against a panel of cancer cell lines, bacterial strains, and fungal strains. | To identify any potential anticancer or antimicrobial activity. |
Reactivity Profiles and Mechanistic Elucidation of 4 Bromo 3 Chlorobenzo D Isoxazole
Nucleophilic Substitution Reactions on the Halogenated Positions
The presence of two different halogen atoms on the benzo[d]isoxazole core invites investigation into their relative reactivity towards nucleophiles, primarily through the SNAr (Nucleophilic Aromatic Substitution) mechanism.
SNAr Pathways on the Benzisoxazole Core
The SNAr reaction is a key transformation for functionalizing aromatic rings, particularly those activated by electron-withdrawing groups. In 4-bromo-3-chlorobenzo[d]isoxazole, the isoxazole (B147169) ring, with its electronegative nitrogen and oxygen atoms, acts as an electron-withdrawing moiety, thereby activating the attached benzene (B151609) ring towards nucleophilic attack. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. americanelements.com
For a nucleophile to attack the benzene ring, it must add to a carbon atom bearing a good leaving group. In this case, both the bromine at C4 and the chlorine at C3 are potential leaving groups. The stability of the intermediate Meisenheimer complex is crucial in determining the reaction's feasibility and regioselectivity. The electron-withdrawing nature of the fused isoxazole ring helps to delocalize the negative charge of the intermediate, facilitating the substitution process.
Competition Between Bromo and Chloro Substituents in Substitution Processes
In dihalogenated aromatic compounds, the relative reactivity of the halogens in SNAr reactions is a critical aspect. Generally, the rate of nucleophilic aromatic substitution follows the order F > Cl > Br > I, which is counterintuitive to the leaving group ability in SN1 and SN2 reactions. This is because the rate-determining step in SNAr is typically the initial attack of the nucleophile, which is influenced by the electronegativity of the halogen, rather than the C-X bond strength. The more electronegative halogen polarizes the C-X bond to a greater extent, making the carbon atom more electrophilic and susceptible to nucleophilic attack.
Electrophilic Aromatic Substitution Reactions on the Benzene Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying the benzene ring. The outcome of such reactions on this compound is dictated by the directing effects of the fused isoxazole moiety and the two halogen substituents.
Regioselectivity Directing Effects of the Benzisoxazole Moiety and Halogens
The directing effect of a substituent in EAS is determined by its ability to stabilize the intermediate arenium ion (sigma complex). The fused benzisoxazole ring system as a whole is generally considered to be deactivating towards electrophilic attack due to the electron-withdrawing nature of the isoxazole ring.
The halogen substituents (bromo and chloro) are also deactivating due to their inductive electron-withdrawing effect. However, they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which can stabilize the positive charge in the arenium ion intermediate when the electrophile attacks at the ortho or para positions. libretexts.org
In this compound, the available positions for electrophilic attack on the benzene ring are C5, C6, and C7. The directing effects of the substituents can be summarized as follows:
The 3-chloro substituent directs ortho (to C4, which is already substituted) and para (to C6).
The 4-bromo substituent directs ortho (to C3 and C5) and para (to C7).
The fused isoxazole ring deactivates the entire benzene ring. The nitrogen and oxygen atoms will influence the electron distribution, generally making the ring less susceptible to electrophilic attack.
Considering these combined effects, the most likely positions for electrophilic substitution would be C5 and C7, which are ortho and para to the bromo group, respectively, and meta and para to the chloro group. The C6 position is para to the chloro group but meta to the bromo group. A comprehensive analysis of the resonance structures of the possible intermediates is required to predict the major product with certainty. Research on related benzo[c]isoxazole isomers has shown that functionalization can be directed to specific positions based on the reaction conditions and the nature of the electrophile. rsc.org
Reactivity with Common Electrophiles
The reaction of this compound with common electrophiles such as nitric acid (for nitration) or halogens in the presence of a Lewis acid (for halogenation) is expected to be sluggish due to the deactivating nature of the substituents. Harsher reaction conditions may be required to achieve substitution. The regiochemical outcome would be a mixture of isomers, with the distribution depending on the subtle balance of the directing effects discussed above. For instance, in the nitration of other deactivated aromatic compounds, a mixture of products is often observed.
Metal-Mediated Cross-Coupling Reactions Involving this compound
Metal-mediated cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The presence of two different halogen atoms in this compound makes it an interesting substrate for selective cross-coupling.
The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This trend is based on the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and most easily cleaved during the oxidative addition step of the catalytic cycle.
Given this reactivity trend, it is highly probable that the C-Br bond at the 4-position would react selectively over the C-Cl bond at the 3-position in a palladium-catalyzed cross-coupling reaction. This would allow for the regioselective introduction of a new substituent at the C4 position. Subsequent modification of the C-Cl bond would then be possible under more forcing reaction conditions or by using a catalyst system specifically designed for the activation of aryl chlorides.
Numerous studies have demonstrated the utility of halogenated isoxazoles in cross-coupling reactions. For example, 4-iodoisoxazoles have been successfully employed in Suzuki-Miyaura, Heck, and Sonogashira reactions to produce a variety of 3,4,5-trisubstituted isoxazoles. nih.govnih.gov Similarly, 3-bromo-2-acylindoles have been coupled with isoxazole-4-boronates in Suzuki-Miyaura reactions. researchgate.net These examples strongly suggest that this compound would be a viable substrate for similar transformations, with the initial coupling likely occurring at the more reactive C4-bromo position.
Below is a table summarizing the potential cross-coupling reactions for this compound based on established methodologies for related compounds.
| Reaction Type | Coupling Partner | Potential Product | Catalyst System (Typical) | Reference (Analogous Reactions) |
| Suzuki Coupling | Arylboronic acid | 4-Aryl-3-chlorobenzo[d]isoxazole | Pd(PPh₃)₄, base | nih.govresearchgate.net |
| Heck Coupling | Alkene | 4-Alkenyl-3-chlorobenzo[d]isoxazole | Pd(OAc)₂, phosphine (B1218219) ligand, base | nih.gov |
| Sonogashira Coupling | Terminal alkyne | 4-Alkynyl-3-chlorobenzo[d]isoxazole | Pd(PPh₃)₂Cl₂, CuI, base | nih.govwikipedia.org |
Suzuki-Miyaura, Sonogashira, and Stille Coupling Protocols
The presence of two different halogen atoms on the benzene ring of this compound allows for selective functionalization through palladium-catalyzed cross-coupling reactions. The differing reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the key to this selectivity. Generally, the C-Br bond is more reactive than the C-Cl bond in these catalytic cycles. mdpi.commdpi.com
Suzuki-Miyaura Coupling: This reaction pairs the dihaloarene with an organoboron reagent. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve selective coupling at the C4 (bromo) position. The use of palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) with a suitable base such as Na₂CO₃ or K₃PO₄ would be expected to favor the reaction at the more labile C-Br bond. libretexts.orgrsc.org Subsequent coupling at the C3 (chloro) position would require more forcing conditions, such as higher temperatures or more active catalyst systems, often employing bulky electron-rich phosphine ligands. researchgate.netnih.gov
Sonogashira Coupling: This involves the coupling of the dihaloarene with a terminal alkyne, co-catalyzed by palladium and copper. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura reaction, the greater reactivity of the C-Br bond would allow for the selective introduction of an alkynyl group at the C4 position. Standard conditions, such as Pd(PPh₃)₄/CuI in the presence of an amine base like triethylamine, would likely yield the 4-alkynyl-3-chlorobenzo[d]isoxazole derivative. washington.eduresearchgate.net
Stille Coupling: This reaction utilizes an organotin reagent. The chemoselectivity again favors the C-Br bond over the C-Cl bond. rsc.org A catalyst system like Pd(PPh₃)₄ or PdCl₂(AsPh₃)₂ would be expected to facilitate the selective coupling at the C4 position. researchgate.netacs.org
Below is a representative data table illustrating the expected chemoselectivity in these cross-coupling reactions.
| Coupling Reaction | Reagent | Catalyst System | Solvent | Base | Expected Major Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | Toluene/H₂O | Na₂CO₃ | 4-Aryl-3-chlorobenzo[d]isoxazole |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₄/CuI | Triethylamine | - | 4-Alkynyl-3-chlorobenzo[d]isoxazole |
| Stille | Organostannane | Pd(PPh₃)₄ | Toluene | - | 4-Aryl/vinyl-3-chlorobenzo[d]isoxazole |
Buchwald-Hartwig Amination and Other C-N/C-O/C-S Bond Formations
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming carbon-nitrogen bonds. wikipedia.org For this compound, this reaction is expected to show high selectivity for the C-Br bond. The choice of phosphine ligand is crucial in these reactions, with bulky, electron-rich ligands such as XPhos or RuPhos often being highly effective. rsc.orgacs.org
Similarly, analogous palladium-catalyzed reactions can be used to form carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds. These reactions also generally proceed with high selectivity for the C-Br bond over the C-Cl bond under appropriate conditions. Copper-catalyzed cross-coupling reactions can also be employed for the formation of C-N, C-O, and C-S bonds. nih.govlongdom.orgbeilstein-journals.org
A representative table of these bond-forming reactions is provided below.
| Reaction Type | Reagent | Catalyst System | Ligand | Base | Expected Major Product |
| Buchwald-Hartwig C-N | Amine/Amide | Pd₂(dba)₃ | XPhos | NaOtBu | 4-Amino/amido-3-chlorobenzo[d]isoxazole |
| C-O Coupling | Alcohol/Phenol (B47542) | Pd(OAc)₂ | BINAP | K₂CO₃ | 4-Alkoxy/aryloxy-3-chlorobenzo[d]isoxazole |
| C-S Coupling | Thiol | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 4-(Alkyl/aryl)thio-3-chlorobenzo[d]isoxazole |
Chemoselectivity in Dihaloarene Cross-Coupling Reactions
The chemoselectivity in cross-coupling reactions of dihaloarenes like this compound is governed by the relative bond strengths of the carbon-halogen bonds (C-I > C-Br > C-Cl) and the mechanism of the palladium-catalyzed cycle. The oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond, is typically the selectivity-determining step. mdpi.com
The C-Br bond, being weaker than the C-Cl bond, undergoes oxidative addition more readily. nih.gov This inherent difference in reactivity allows for selective functionalization at the C4 position while leaving the C3 position available for subsequent transformations. nih.govresearchgate.net
Factors that influence chemoselectivity include:
Nature of the Halogens: The intrinsic reactivity order of I > Br > Cl is the primary determinant.
Catalyst System: The choice of palladium precursor and, crucially, the phosphine ligand can modulate reactivity. Bulky and electron-rich ligands can enhance the reactivity of the palladium catalyst, sometimes enabling the coupling of less reactive C-Cl bonds. researchgate.netacs.org
Reaction Conditions: Temperature, solvent, and the nature of the base can also influence the selectivity, although typically to a lesser extent than the choice of halogen and catalyst. nih.govnih.gov
Cycloaddition and Ring Transformation Reactions of the Benzisoxazole System
The benzisoxazole ring system itself can participate in various chemical transformations.
Reactivity of the Isoxazole Ring Towards Dienophiles and Dipolarophiles
The isoxazole ring can be viewed as a masked 1,3-dipole. While the aromaticity of the benzene portion of benzisoxazole reduces its reactivity compared to simple isoxazoles, under certain conditions, it can undergo cycloaddition reactions. chim.itrsc.org For instance, in the presence of a suitable dienophile, a Diels-Alder type reaction could potentially occur across the isoxazole ring, leading to complex heterocyclic systems. More common is the [3+2] cycloaddition of nitrile oxides with arynes or benzoquinones to form the benzisoxazole ring system. chim.itthieme-connect.comnih.govresearchgate.net
Rearrangement Pathways and Ring-Opening Reactions
The benzisoxazole ring can undergo rearrangements and ring-opening reactions under various conditions.
Base-Mediated Rearrangement: Treatment of certain substituted benzisoxazoles with a base can lead to rearrangement to form benzoxazoles. rsc.orglboro.ac.uk This transformation is believed to proceed through a series of ring-opening and ring-closing steps.
Reductive Ring Opening: Catalytic hydrogenation or treatment with other reducing agents can lead to the cleavage of the weak N-O bond in the isoxazole ring. jst.go.jp This often results in the formation of an o-hydroxyaryl ketone or imine. jst.go.jpacs.orgresearchgate.net
Thermal Rearrangement: Flash vacuum pyrolysis of benzisoxazoles can induce rearrangements, sometimes leading to the formation of isomeric benzoxazoles through a C-N transposition. rsc.org
Oxidation and Reduction Chemistry of this compound
The oxidation and reduction chemistry of this compound would involve both the benzisoxazole core and the halogen substituents.
Oxidation: The benzisoxazole ring is generally stable to oxidation. However, strong oxidizing agents could potentially lead to degradation of the molecule. Phenyliodine(III) diacetate (PIDA) has been used in the synthesis of benzisoxazole derivatives through oxidative cyclization. acs.orgacs.orgnih.govfigshare.com
Reduction: The reduction of the benzisoxazole ring is a more common transformation.
Catalytic Hydrogenation: As mentioned earlier, catalytic hydrogenation (e.g., with H₂/Pd-C) typically results in the cleavage of the N-O bond to give the corresponding o-hydroxyaryl derivative. jst.go.jp
Chemical Reduction: Reagents like zinc in acetic acid or sodium borohydride (B1222165) in the presence of a transition metal catalyst can also effect the reduction of the isoxazole ring.
The halogen substituents are generally stable to these reduction conditions, but under more vigorous conditions, dehalogenation could occur.
Stability under Oxidative Conditions
The benzo[d]isoxazole ring system is a heteroaromatic structure that generally exhibits considerable stability, a characteristic attributed to its aromaticity. researchgate.net The stability of this ring allows for a variety of chemical modifications to its substituents. researchgate.net In the specific case of this compound, the presence of two electron-withdrawing halogen atoms on the benzene portion of the molecule further deactivates the ring towards electrophilic attack. This deactivation suggests a heightened resistance to oxidative degradation compared to the unsubstituted parent benzo[d]isoxazole.
While specific studies detailing the oxidative stability of this compound under a range of conditions are not extensively documented in the surveyed literature, the synthesis of related isoxazole derivatives often involves oxidative steps. For instance, the formation of isoxazole and benzisoxazole rings can be achieved through intramolecular oxidative cycloaddition reactions, employing oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA). chim.itnih.gov The successful isolation of these products implies that the heterocyclic ring, once formed, is stable under these specific oxidative environments. chim.itnih.gov This suggests that the core benzo[d]isoxazole structure is robust enough to withstand certain oxidative reagents. However, without direct experimental data, the stability of this compound towards stronger or different types of oxidizing agents remains an area for further investigation.
Selective Reduction of the Halogen Substituents
The reactivity of carbon-halogen bonds in catalytic reduction processes is well-established, providing a predictable pathway for the selective dehalogenation of polyhalogenated aromatic compounds. acsgcipr.orgorganic-chemistry.org The general order of reactivity for hydrodehalogenation is C-I > C-Br > C-Cl > C-F. organic-chemistry.orgorganic-chemistry.org This differential reactivity is foundational for achieving selectivity in molecules containing multiple, different halogen atoms, such as this compound.
In the context of this compound, the carbon-bromine (C-Br) bond at the 4-position is significantly more susceptible to reductive cleavage than the carbon-chlorine (C-Cl) bond at the 3-position. organic-chemistry.orgorganic-chemistry.org Catalytic hydrogenation, typically employing a palladium-on-carbon (Pd/C) catalyst, is a standard method for this transformation. organic-chemistry.org By carefully controlling the reaction conditions—such as hydrogen pressure, temperature, and reaction time—it is possible to selectively remove the bromo substituent while leaving the chloro substituent intact. organic-chemistry.org Such selective reductions are valuable in organic synthesis as they allow for the stepwise functionalization of polyhalogenated intermediates.
Research on various halogenated aromatic and heteroaromatic compounds demonstrates that bromides can be selectively reduced in the presence of chlorides under neutral catalytic hydrogenation conditions. organic-chemistry.orgorganic-chemistry.org This process allows for the targeted synthesis of 3-chlorobenzo[d]isoxazole from this compound. The key to this selectivity lies in the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making it more readily cleaved by the catalyst. nih.gov
The table below summarizes representative conditions for the selective hydrodebromination of aromatic compounds in the presence of other functional groups, based on analogous reactions found in the literature.
| Catalyst | Hydrogen Source | Solvent | Conditions | Substrate Type | Selectivity Noted | Citation |
|---|---|---|---|---|---|---|
| 10% Pd/C | H₂ (gas) | Ethanol / Methanol | Neutral, Room Temp., atm. pressure | Aryl bromides/chlorides | Bromide reduced faster than chloride | organic-chemistry.orgorganic-chemistry.org |
| Pd/C | H₂ (gas) | Apolar organic solvent / aq. KOH | Phase-transfer conditions, 50°C | Halogenated aromatic ketones | Selective dehalogenation over ketone reduction | core.ac.uk |
| Pd/C | Hydrazine Hydrate (N₂H₄·H₂O) | Methanol | Open reflux | Halogenated nitroarenes | Selective reduction of nitro group over halogens, but C-Br more reactive than C-Cl | nih.gov |
| Nickel-on-charcoal | Me₂NH·BH₃ / K₂CO₃ | Acetonitrile | Reflux | Aryl chlorides | General dehalogenation | organic-chemistry.org |
Strategic Applications in Advanced Chemical Synthesis and Materials Science
4-Bromo-3-chlorobenzo[d]isoxazole as a Pivotal Synthetic Intermediate
The reactivity of the isoxazole (B147169) ring, combined with the presence of halogen substituents, makes this compound a versatile precursor in organic synthesis. The different electronic nature of the bromo and chloro substituents allows for selective transformations, providing a pathway to a wide array of derivatives.
The benzo[d]isoxazole core is a privileged scaffold in medicinal chemistry and materials science. tandfonline.comrsc.org this compound serves as an excellent starting material for generating libraries of heterocyclic compounds. The isoxazole ring can undergo various transformations, including ring-opening reactions, to yield other heterocyclic systems. For instance, the reductive cleavage of the N-O bond in the isoxazole ring can lead to the formation of 2-aminobenzophenone (B122507) derivatives, which are precursors to other important heterocycles. rsc.org
Furthermore, the bromine and chlorine atoms on the benzene (B151609) ring are amenable to a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups, at specific positions. This versatility enables the creation of large and diverse libraries of compounds for screening in drug discovery and materials science applications. The ability to functionalize the molecule at multiple sites provides a powerful tool for exploring chemical space and optimizing molecular properties. nih.govacs.org
A general scheme for the diversification of the this compound scaffold is presented below:
| Reaction Type | Reagents and Conditions | Product Class | Potential Applications |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 4-Aryl-3-chlorobenzo[d]isoxazoles | Organic electronics, pharmaceuticals |
| Buchwald-Hartwig Amination | Amine, Pd or Cu catalyst, base | 4-Amino-3-chlorobenzo[d]isoxazoles | Dyes, molecular probes |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 4-Alkynyl-3-chlorobenzo[d]isoxazoles | Functional polymers, liquid crystals |
| Ring-opening/reduction | Reducing agents (e.g., H₂, Pd/C) | Substituted 2-aminobenzophenones | Precursors for quinazolines, acridones |
In addition to its use in generating compound libraries, this compound is a valuable building block in the target-oriented synthesis of complex natural products and other architecturally intricate molecules. The predictable reactivity of its functional groups allows for its incorporation into a larger molecular framework in a controlled and stepwise manner.
The isoxazole moiety itself can be a key structural element in the target molecule or can serve as a masked functional group that is revealed at a later stage of the synthesis. For example, the isoxazole can be a precursor to a β-amino alcohol or a β-hydroxy ketone, functionalities that are present in many biologically active compounds. The ability to unmask these functional groups under specific conditions provides synthetic chemists with a powerful strategic tool.
The halogen atoms also play a crucial role in target-oriented synthesis, enabling the formation of key carbon-carbon and carbon-heteroatom bonds through various coupling reactions. This allows for the connection of the benzo[d]isoxazole unit to other complex fragments, facilitating the construction of the final target molecule.
The unique electronic and photophysical properties of the benzo[d]isoxazole ring system make it an attractive scaffold for the development of advanced organic functional materials. smolecule.com The extended π-system of the fused rings, combined with the ability to introduce various substituents, allows for the fine-tuning of the material's electronic and optical properties. smolecule.com
Derivatives of this compound can be used as building blocks for the synthesis of:
Organic Light-Emitting Diodes (OLEDs): By incorporating the benzo[d]isoxazole core into larger conjugated systems, materials with tailored emission colors and high quantum efficiencies can be developed.
Organic Photovoltaics (OPVs): The electron-accepting nature of the isoxazole ring can be exploited in the design of new acceptor materials for use in bulk heterojunction solar cells.
Organic Field-Effect Transistors (OFETs): The ability to form ordered molecular assemblies through π-π stacking interactions makes benzo[d]isoxazole derivatives promising candidates for use as organic semiconductors in transistors.
The synthetic versatility of this compound allows for the systematic modification of the molecular structure to optimize the performance of these materials.
| Material Class | Desired Properties | Role of this compound |
| Organic Semiconductors | High charge carrier mobility, good processability | Core scaffold for π-conjugated systems |
| Fluorescent Dyes | High quantum yield, photostability | Chromophoric unit |
| Liquid Crystals | Anisotropic properties, thermal stability | Mesogenic core |
Exploration in Agrochemical Research and Development: Design and Synthetic Perspectives
The benzisoxazole scaffold is of significant interest in the field of agrochemical research due to its broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties. mdpi.comresearchgate.net The development of new agrochemicals is crucial for ensuring food security and managing crop diseases, pests, and weeds. mdpi.com
This compound provides a valuable starting point for the exploration of new chemical space in the search for novel agrochemical lead compounds. By systematically modifying the structure of the molecule, chemists can generate a wide range of derivatives with diverse physicochemical properties and biological activities.
The presence of two different halogen atoms allows for selective functionalization, enabling the synthesis of compounds with precise structural modifications. This approach, combined with high-throughput screening, can accelerate the discovery of new active ingredients for crop protection. The goal is to identify compounds with high efficacy against target organisms, low toxicity to non-target species, and favorable environmental profiles.
Structure-based design is a powerful strategy for the rational development of new agrochemicals. nih.govresearchgate.net This approach involves understanding the three-dimensional structure of the target protein in a pest, pathogen, or weed and designing molecules that can bind to and inhibit its function.
The benzisoxazole scaffold can be used as a template for the design of new agrochemical candidates. By understanding the key interactions between the benzisoxazole core and the target protein, chemists can make rational modifications to the molecule to improve its potency and selectivity. For example, the introduction of specific substituents on the benzene ring or the modification of the isoxazole ring can enhance the binding affinity of the compound to the active site of the target enzyme.
Computational modeling and X-ray crystallography are essential tools in structure-based design, providing insights into the binding mode of the ligand and guiding the design of new and improved analogues. The ultimate aim is to develop agrochemicals with novel modes of action to overcome the challenge of resistance to existing products.
Synthetic Routes to Agrochemical Probes Utilizing this Scaffold
The isoxazole ring system is a well-established pharmacophore in the design of agrochemicals. The specific substitution pattern of this compound provides a valuable starting point for the synthesis of novel agrochemical probes. The bromine and chlorine atoms offer distinct reactive sites for further chemical modifications, allowing for the introduction of various functional groups to modulate biological activity and selectivity.
While specific, direct synthetic routes starting from this compound to create agrochemical probes are not extensively detailed in the public domain, the general importance of halogenated benzisoxazoles in this field is recognized. For instance, the nitrile group, which can be introduced into similar scaffolds, is known for its utility in click chemistry and bioorthogonal reactions, highlighting the potential for diverse synthetic modifications. The strategic placement of halogens allows for selective cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds and build more complex molecular architectures.
The synthesis of related benzisoxazole derivatives often involves the cyclization of appropriately substituted precursors. For example, the synthesis of 5-bromo-4-chlorobenzo[d]isoxazol-3-amine involves the reaction of 3-bromo-2-chloro-6-fluorobenzonitrile (B2776541) with acetohydroxamic acid in the presence of a strong base. google.com This highlights a general strategy where a substituted benzonitrile (B105546) undergoes cyclization to form the benzo[d]isoxazole ring system. A similar approach could be envisioned for the synthesis of this compound, likely starting from 2-fluoro or 2-hydroxy-4-bromo-3-chlorobenzonitrile.
The following table outlines a hypothetical synthetic approach based on established chemical principles for isoxazole synthesis:
| Step | Reactant 1 | Reactant 2 | Reagents | Product | Reaction Type |
| 1 | 4-Bromo-3-chlorobenzonitrile | Hydroxylamine (B1172632) | Base (e.g., NaOH) | 4-Bromo-3-chloro-N'-hydroxybenzimidamide | Nucleophilic addition |
| 2 | 4-Bromo-3-chloro-N'-hydroxybenzimidamide | - | Oxidizing agent | This compound | Oxidative cyclization |
This table is a generalized representation and specific reaction conditions would require optimization.
Contributions to Functional Materials Chemistry
The unique electronic and photophysical properties of the benzo[d]isoxazole core, combined with the influence of halogen substituents, make this compound an attractive building block for functional materials.
Integration into Organic Electronic Systems (e.g., for conductive polymers or dyes)
The development of organic electronic materials is a rapidly growing field, with applications in displays, lighting, and solar cells. The planarity and electron-rich nature of the benzo[d]isoxazole system are desirable features for constructing conjugated polymers and dyes. The bromine and chlorine atoms on the this compound scaffold can be utilized as handles for polymerization reactions, such as Stille or Suzuki cross-coupling, to create extended π-conjugated systems. These polymers could potentially exhibit interesting conductive or semi-conductive properties.
Development of Fluorescent Probes and Chemosensors (purely chemical sensing)
Fluorescent probes and chemosensors are powerful tools for detecting and quantifying specific analytes in various chemical and biological systems. The benzo[d]isoxazole ring system can serve as a core fluorophore, and the strategic placement of substituents can modulate its emission properties. The bromine atom in this compound can be a site for introducing recognition moieties that selectively bind to target analytes. Upon binding, a change in the fluorescence signal (e.g., intensity, wavelength) can be observed, forming the basis of the sensing mechanism.
The synthesis of such probes would likely involve a palladium-catalyzed cross-coupling reaction at the bromine position to attach a receptor unit. The choice of receptor would determine the selectivity of the resulting chemosensor. For example, a crown ether could be attached to create a sensor for metal ions, or a specific peptide sequence for a particular protein.
The following table provides a conceptual framework for the design of a fluorescent probe based on this compound:
| Component | Function | Example Moiety | Attachment Site |
| Fluorophore | Emits light upon excitation | This compound | Core structure |
| Recognition Unit | Selectively binds to the analyte | Ionophore (e.g., for metal ions), Ligand (for specific molecules) | C-4 position (via displacement of bromine) |
| Linker | Connects the fluorophore and recognition unit | Alkyl chain, Ether linkage | - |
The development of such chemosensors relies on the principles of photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET), where the binding event alters the photophysical properties of the fluorophore.
Emerging Research Frontiers and Future Directions for 4 Bromo 3 Chlorobenzo D Isoxazole
Innovations in Sustainable Synthesis: Towards Catalyst-Free and Flow Chemistry Approaches
The synthesis of benzisoxazoles traditionally involves methods that can be resource-intensive. chim.it Modern organic chemistry is increasingly focused on sustainable practices, prioritizing catalyst-free reactions and continuous flow manufacturing to enhance efficiency and reduce environmental impact.
Catalyst-Free Synthesis: A common route to the benzisoxazole core involves the cyclization of ortho-substituted aryl oximes. chim.it For a precursor to 4-bromo-3-chlorobenzo[d]isoxazole, this would likely involve an intramolecular nucleophilic aromatic substitution (SNAr) on a suitably substituted benzene (B151609) ring. Research shows that the reactivity of such precursors is highly dependent on the leaving group, with fluoro derivatives being the most reactive, though chloro and bromo-substituted compounds are also viable. chim.it The reaction proceeds via deprotonation of an oxime's hydroxyl group, followed by an intramolecular attack on the aromatic ring to displace a halide. chim.it Future research could optimize this process for this compound precursors under catalyst-free conditions, potentially using strong, non-metallic bases in green solvents to drive the cyclization.
Flow Chemistry: Continuous flow technology offers significant advantages for synthesizing complex molecules by enabling precise control over reaction parameters like temperature and time, which is particularly useful for handling unstable intermediates. nih.gov A multi-step flow process has been successfully used to synthesize functionalized benzoxazoles, a related class of heterocycles, by managing unstable lithiated intermediates through immediate in-line quenching. nih.gov A similar strategy could be envisioned for this compound, enhancing safety and yield.
| Parameter | Traditional Batch Synthesis (Hypothetical) | Flow Chemistry Approach (Projected) |
| Reaction Time | Hours to days | Minutes |
| Temperature Control | Less precise, potential for hotspots | Precise (±1 °C), uniform heating/cooling |
| Handling of Intermediates | Accumulation of potentially unstable species | Transient existence, immediate use |
| Scalability | Challenging, requires process redesign | Straightforward, longer run times |
| Safety | Higher risk with exothermic steps or unstable reagents | Enhanced, smaller reaction volumes at any given time |
| Byproduct Formation | Higher potential due to prolonged reaction times | Minimized due to precise control and short residence times nih.gov |
This table compares a hypothetical traditional synthesis with a projected flow chemistry approach for synthesizing substituted benzisoxazoles, highlighting the potential advantages of the latter.
Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Design
The complexity of organic reactions makes predicting outcomes and optimizing conditions a significant challenge. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to navigate this complexity. acs.orgnih.gov
For a molecule like this compound, ML models could be transformative. Neural networks are now capable of predicting suitable catalysts, solvents, reagents, and temperatures for a given organic transformation with high accuracy, trained on vast reaction databases. acs.org For instance, an AI model could predict the optimal conditions for further functionalizing the this compound scaffold, such as in a Suzuki coupling at the bromine position.
Furthermore, ML models, particularly random forest algorithms combined with quantum mechanical calculations, have shown success in predicting regioselectivity in reactions like the radical C-H functionalization of heterocycles. researchgate.net Such a model could predict which positions on the this compound ring are most susceptible to radical attack, guiding synthetic strategy. These predictive tools can significantly reduce the experimental effort required in drug discovery and materials science by prioritizing high-probability reactions. rsc.org
Exploration of Unconventional Reactivity and Supramolecular Interactions
The electronic properties of the dual-halogenated benzisoxazole ring suggest a rich and underexplored reactive landscape. The presence of both bromine and chlorine atoms makes it a prime candidate for studying halogen bonding, an important non-covalent interaction in supramolecular chemistry and drug design. frontiersin.org
Halogen Bonding: Halogen atoms can act as electrophilic "σ-hole" donors, forming directional interactions with electron donors like carbonyls or nitrogen atoms. frontiersin.orgnih.gov The strength of this bond typically follows the order I > Br > Cl. nih.gov The this compound molecule presents a fascinating case where the bromine at the C4 position could engage in moderately strong halogen bonds, potentially influencing crystal packing or binding affinity to a biological target. Computational studies using Density Functional Theory (DFT) can predict the strength and geometry of these interactions, guiding the design of co-crystals or supramolecular assemblies. researchgate.net
Unconventional Reactivity: The benzisoxazole ring itself can undergo unconventional reactions. For instance, under cobalt catalysis, certain substituted benzo[c]isoxazoles have been shown to trigger an intramolecular C-H amination, leading to the formation of carbazole (B46965) derivatives. acs.org Investigating whether this compound can be coaxed into similar ring-opening or rearrangement pathways could unveil novel synthetic routes to complex heterocyclic systems.
| Interaction Type | Potential Partner on this compound | Potential Interacting Moiety | Significance |
| Halogen Bond (Br) | C4-Br (σ-hole donor) | Carbonyl oxygen, aromatic π-system | Crystal engineering, protein-ligand binding nih.gov |
| Halogen Bond (Cl) | C3-Cl (σ-hole donor) | Strong Lewis bases | Weaker than Br, but can contribute to binding |
| π-π Stacking | Benzene ring | Other aromatic systems | Stabilization of supramolecular structures |
| N···X Interaction | Isoxazole (B147169) Nitrogen (Lewis base) | Electrophilic centers | Coordination chemistry, catalysis |
This table outlines potential non-covalent interactions involving this compound, highlighting its potential in supramolecular chemistry.
Development of Advanced Spectroscopic Techniques for in situ Mechanistic Studies and Reaction Monitoring
Understanding precisely how a reaction proceeds is key to its optimization. Operando spectroscopy, which involves analyzing a reaction as it happens under real working conditions, provides invaluable mechanistic insights. wikipedia.orgethz.ch
For the synthesis or subsequent reactions of this compound, a combination of in situ techniques could be employed. For example, monitoring a reaction in a flow reactor using Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time data on the consumption of reactants and the formation of intermediates and products. researchgate.netmt.com This is particularly useful for identifying transient species that would be missed by conventional offline analysis. Techniques like Raman spectroscopy and mass spectrometry can also be integrated into operando setups to provide a more complete picture of the catalytic cycle or reaction pathway. rsc.orgyoutube.com Such detailed mechanistic understanding allows for the rational improvement of reaction conditions to maximize yield and minimize waste. rsc.org
Interdisciplinary Research Integration for Broader Impact in Chemical Science and Beyond
The true potential of this compound is realized when its study is integrated with other scientific disciplines. The benzisoxazole scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs with antipsychotic, anticonvulsant, and anticancer activities. nih.govtaylorandfrancis.comnih.gov
Chemical Biology: this compound can serve as a starting point for the synthesis of chemical probes. By attaching bioorthogonal handles (e.g., alkynes or azides for click chemistry), chemists can create molecules to study biological systems. mdpi.comresearchgate.net For example, a derivative could be used in thermal protein profiling (TPP) to identify its cellular targets, a crucial step in understanding a drug's mechanism of action. mdpi.com The bromine and chlorine atoms also offer sites for radiolabeling, enabling its use in imaging studies.
Materials Science: Halogenated aromatic compounds are of interest in the development of functional materials, such as organic light-emitting diodes (OLEDs) and liquid crystals. researchgate.net The specific electronic and supramolecular properties conferred by the bromo and chloro substituents could be exploited to create novel materials with tailored optical or self-assembly characteristics. The reactivity of the bromine atom in cross-coupling reactions allows for the straightforward incorporation of this heterocycle into larger polymeric or conjugated systems.
By pursuing these emerging frontiers, the scientific community can unlock the full potential of this compound, transforming it from a catalog chemical into a valuable tool for innovation across the chemical sciences.
Q & A
Q. What are the most reliable synthetic routes to 4-bromo-3-chlorobenzo[d]isoxazole, and how can reaction yields be optimized?
A one-pot synthesis of bromomethyl-substituted benzo[d]isoxazole derivatives can be achieved using o-hydroxy-α-bromoacetophenone and hydroxylamine hydrochloride under mild conditions (room temperature, methanol) . For optimization, refluxing in polar aprotic solvents (e.g., DMSO) and extended reaction times (18–24 hours) improve yields by ensuring complete cyclization. Purification via recrystallization (water-ethanol mixtures) enhances purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
Q. What biological targets are commonly associated with benzo[d]isoxazole derivatives in medicinal chemistry?
Benzo[d]isoxazole scaffolds inhibit enzymes like glutathione reductase (GR) and glutathione S-transferase (GST), with IC values in the micromolar range. Substituent position (e.g., 3- vs. 5-chlorophenyl) significantly affects potency due to steric and electronic interactions with enzyme active sites .
Advanced Research Questions
Q. How do photodissociation pathways of isoxazole derivatives inform their stability under UV irradiation?
Double photoionization studies reveal that this compound undergoes fragmentation via direct C-Br/C-Cl bond cleavage and indirect ring-opening pathways , influenced by low-energy conical intersections. Computational methods (DFT, MP2) predict dominant dissociation channels, validated by PEPIPICO experiments .
Q. What computational strategies resolve contradictions in reaction mechanisms for isoxazole synthesis?
Conflicting reports on nitro compound cyclization (e.g., aldehyde vs. ketone reactivity) can be addressed via:
- Density Functional Theory (DFT) : Modeling transition states to identify favorable pathways (e.g., N-oxide intermediate formation in aldehyde reactions).
- Reaction fingerprinting (DRFP) : Machine learning models trained on reaction datasets predict yield variations under divergent conditions (e.g., solvent polarity, temperature) .
Q. How can structural modifications enhance the inhibitory activity of this compound against redox enzymes?
- Substituent positioning : 3-Substituted derivatives exhibit stronger GR inhibition (IC = 0.059 mM) than 5-substituted analogs due to improved active-site docking.
- Halogen replacement : Fluorine at the 4-position increases metabolic stability without compromising potency .
Q. What methodologies validate the environmental safety of halogenated isoxazole byproducts?
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Br⋯H contacts) to assess crystallization efficiency and waste minimization.
- Aquatic toxicity assays : Daphnia magna bioassays determine LC values for brominated byproducts, guiding disposal protocols .
Data Contradiction Analysis
Q. How to address discrepancies in reported yields for isoxazole derivatives synthesized via nitro-aldehyde cyclization?
Discrepancies arise from:
Q. Why do similar synthetic conditions produce different regioisomers of brominated benzo[d]isoxazole?
Competing pathways (e.g., oxime cyclization vs. nitrile oxide dimerization) are temperature-dependent. Low temperatures (0–5°C) favor kinetic control (3-bromo products), while higher temperatures (60–80°C) favor thermodynamic control (5-bromo products) .
Methodological Guidelines
Best practices for handling brominated isoxazoles in laboratory settings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
